molecular formula C27H19N3O5S B15054367 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate

Cat. No.: B15054367
M. Wt: 497.5 g/mol
InChI Key: RRQUDEFJHHBOFM-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that combines various functional groups, including nitro, cyano, methoxy, and thioacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The cyano, methoxy, and phenyl groups are introduced through various substitution reactions.

    Thioacetate Formation: The thioacetate group is added via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the 4-nitrophenyl group to the thioacetate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate:

    Other Pyridine Derivatives: Compounds with similar pyridine structures but different functional groups may have different properties and applications.

    Thioacetate Derivatives: Compounds with thioacetate groups may share some reactivity but differ in their overall structure and function.

Properties

Molecular Formula

C27H19N3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C27H19N3O5S/c1-34-21-11-7-18(8-12-21)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)36-17-26(31)35-22-13-9-20(10-14-22)30(32)33/h2-15H,17H2,1H3

InChI Key

RRQUDEFJHHBOFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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